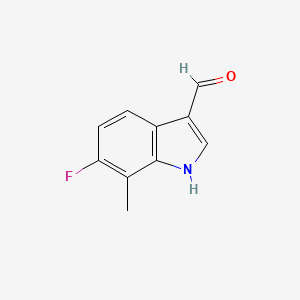

6-Fluoro-7-methylindole-3-carboxaldehyde

Description

The exploration of substituted indole-3-carboxaldehydes is a dynamic and continually expanding area of chemical research. These compounds serve as versatile precursors for the synthesis of more complex molecular architectures with a wide spectrum of biological activities. The strategic placement of various functional groups on the indole (B1671886) scaffold allows for the fine-tuning of their physicochemical and pharmacological properties.

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets with high affinity and specificity. This structural motif is present in numerous approved drugs and clinical candidates. The versatility of the indole ring allows for the development of compounds with diverse therapeutic applications, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective agents. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are crucial for its interactions with biological macromolecules.

The introduction of halogen atoms and alkyl groups onto the indole ring is a powerful strategy for modulating the properties of indole-based molecules. Halogenation, particularly fluorination, can significantly alter the electronic nature of the indole ring, influencing its reactivity and metabolic stability. Fluorine's high electronegativity can impact the acidity of the N-H proton and the nucleophilicity of the ring system. Furthermore, the introduction of a fluorine atom can enhance the binding affinity of a molecule to its biological target through the formation of favorable intermolecular interactions and can also improve its pharmacokinetic profile by increasing lipophilicity.

Alkyl substitution, such as the introduction of a methyl group, also plays a critical role in modifying the steric and electronic properties of the indole scaffold. A methyl group can provide steric bulk, which can influence the conformation of the molecule and its binding to a target protein. It can also impact the lipophilicity and metabolic stability of the compound. The combination of halogenation and alkyl substitution offers a sophisticated approach to designing indole derivatives with tailored properties for specific applications in drug discovery and materials science.

6-Fluoro-7-methylindole-3-carboxaldehyde is a specific example of a substituted indole-3-carboxaldehyde (B46971) that embodies the principles of strategic functionalization. The presence of a fluorine atom at the 6-position and a methyl group at the 7-position, in conjunction with the reactive carboxaldehyde group at the 3-position, makes this compound a valuable and versatile building block in contemporary organic synthesis.

The aldehyde functionality serves as a synthetic handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments. The fluorine and methyl substituents on the benzene (B151609) portion of the indole ring provide a unique substitution pattern that can be exploited to develop novel compounds with specific biological activities. Researchers in medicinal chemistry utilize this compound as a key intermediate in the synthesis of potential therapeutic agents, particularly in the development of novel anti-cancer and anti-inflammatory drugs. chemimpex.com Its structural features allow for the exploration of new chemical space in the quest for more effective and selective pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUOKLSFGWBBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 7 Methylindole 3 Carboxaldehyde and Analogous Architectures

Established Strategies for Indole-3-carboxaldehyde (B46971) Formation

The introduction of a carboxaldehyde group at the C3 position of the indole (B1671886) ring is a common transformation in indole chemistry. Two primary established methods for this conversion are direct formylation and oxidation-based approaches.

Direct Formylation Techniques

Direct formylation of indoles is a widely employed method for the synthesis of indole-3-carboxaldehydes. The most notable of these techniques is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. The indole nucleus, being electron-rich, readily undergoes electrophilic substitution at the C3 position.

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The indole attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is generally high-yielding and tolerates a variety of functional groups, making it a robust method for the synthesis of compounds like 6-fluoro-7-methylindole-3-carboxaldehyde from the corresponding 6-fluoro-7-methylindole precursor.

Table 1: Key Features of the Vilsmeier-Haack Reaction for Indole Formylation

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich indoles |

| Position of Formylation | Primarily C3 |

| Intermediate | Iminium ion |

| Final Step | Hydrolysis |

| Advantages | High yields, good functional group tolerance |

Oxidation-Based Approaches to Indole-3-carboxaldehydes

An alternative strategy for the synthesis of indole-3-carboxaldehydes involves the oxidation of a pre-existing methyl group at the C3 position. This approach is particularly useful when 3-methylindoles (commonly known as skatoles) are readily available. Various oxidizing agents can be employed for this transformation, including selenium dioxide (SeO₂), chromium trioxide (CrO₃), and N-bromosuccinimide (NBS).

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid or other side reactions. For a substrate like 6-fluoro-7-methyl-3-methylindole, a carefully controlled oxidation would be required to selectively convert the C3-methyl group to a carboxaldehyde.

Advanced Synthetic Routes Incorporating Fluoro and Methyl Groups

The synthesis of the specific 6-fluoro-7-methylindole core is a key challenge that requires advanced synthetic strategies. These methods often involve either building the indole ring from appropriately substituted precursors or introducing the fluoro and methyl groups onto an existing indole framework.

Pre-functionalization Strategies for Fluorinated Indoles

The introduction of a fluorine atom onto the indole ring can be achieved through various methods. One common approach is to start with a fluorinated aniline or nitrotoluene derivative and then construct the indole ring.

For the synthesis of a 6-fluoroindole derivative, a plausible starting material would be 4-fluoro-2-nitrotoluene. This compound can undergo the Leimgruber-Batcho indole synthesis . This two-step process begins with the formation of an enamine from the o-nitrotoluene derivative by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The resulting enamine then undergoes reductive cyclization, typically using a reducing agent such as Raney nickel and hydrazine (B178648) or catalytic hydrogenation, to yield the indole. This method is highly versatile and widely used in industrial settings for the preparation of substituted indoles. clockss.orgwikipedia.orgresearchgate.net

Another classical approach is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgorganic-chemistry.org For the synthesis of a 6-fluoroindole, one could envision using (4-fluorophenyl)hydrazine as a starting material.

Regioselective Introduction of Methyl Groups

The regioselective introduction of a methyl group at the C7 position of an indole is a challenging transformation due to the inherent reactivity of the C2 and C3 positions. However, modern synthetic methods have enabled such site-selective functionalizations.

Directed C-H activation has emerged as a powerful tool for the functionalization of specific C-H bonds. For the C7-methylation of an indole, a directing group can be installed on the indole nitrogen. This directing group then coordinates to a transition metal catalyst (e.g., rhodium or palladium), bringing the catalyst into proximity with the C7-H bond and facilitating its activation and subsequent methylation. researchgate.netnih.gov While effective, this approach often requires multiple steps for the installation and removal of the directing group.

Alternatively, the indole ring can be constructed with the methyl group already in place. For the synthesis of a 7-methylindole, a starting material such as 2,6-dimethylaniline could be utilized in a suitable indole synthesis. A plausible route to 6-fluoro-7-methylindole could involve the Fischer indole synthesis starting from 3-fluoro-2-methylphenylhydrazine. The synthesis of this hydrazine precursor would likely begin with 3-fluoro-2-methylaniline. google.comsigmaaldrich.comnih.gov

Table 2: Comparison of Indole Synthesis Methods for 6-Fluoro-7-methylindole

| Synthetic Method | Plausible Starting Material for 6-Fluoro-7-methylindole | Key Features |

| Leimgruber-Batcho Synthesis | 4-Fluoro-2-methyl-6-nitrotoluene (hypothetical) | Two-step process, versatile, good for substituted indoles. |

| Fischer Indole Synthesis | 3-Fluoro-2-methylphenylhydrazine | Classic method, requires hydrazine precursor, acid-catalyzed. |

Multi-component Reactions (MCRs) in the Synthesis of 3-Substituted Indoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted indoles. acs.orgrsc.orgrsc.org

Catalytic Systems in the Synthesis of Substituted Indole-3-carboxaldehydes

The introduction of a formyl group onto the indole nucleus, particularly at the C3-position, is a fundamental transformation in indole chemistry. Catalytic methods are often preferred due to their efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. These catalytic systems can be broadly categorized based on the phase of the catalyst relative to the reactants.

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active species. Various transition metals and organocatalysts have been successfully employed for the synthesis of indole-3-carboxaldehydes.

One of the most classic methods for the formylation of indoles is the Vilsmeier-Haack reaction. While traditionally requiring stoichiometric amounts of reagents like phosphorus oxychloride (POCl₃), recent advancements have led to catalytic versions. For instance, a catalytic Vilsmeier-Haack reaction has been developed using a P(III)/P(V)=O cycle, which facilitates the formylation of indoles under mild conditions. nih.gov This method is particularly useful for introducing deuterated formyl groups when using deuterated N,N-dimethylformamide (DMF-d7). nih.govorgsyn.org

Transition metal-catalyzed carbonylation reactions represent another powerful strategy. nih.gov Palladium and rhodium complexes are particularly effective for this transformation. Palladium-catalyzed hydroformylation and related carbonylation reactions can introduce a carbonyl group onto an indole precursor. beilstein-journals.orgnih.gov For example, rhodium-catalyzed hydroformylation of olefinic substrates can lead to aldehydes, a reaction that has been extensively studied for its synthetic utility. researchgate.netnih.govnih.govrsc.org The choice of ligands, such as monofluorophosphites, can significantly influence the catalyst's performance in these reactions. mdpi.com Bimetallic systems, such as those combining palladium and ruthenium, have also shown synergistic effects, enhancing catalytic activity in formylation reactions. bohrium.com

Organocatalysis has also emerged as a valuable tool. oup.com Chiral organocatalysts can be employed in the asymmetric synthesis of complex indole alkaloids derived from indole aldehydes. Furthermore, photoinduced phenolate organocatalysis offers a modern, streamlined approach to creating complex fused indole systems. acs.org

Heterogeneous Catalysis in Indole Functionalization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. These attributes make them highly attractive for industrial applications and green chemistry.

While direct heterogeneous catalytic formylation of indoles is less common, these catalysts play a crucial role in synthetic routes that lead to indole-3-carboxaldehyde precursors. For instance, hydrogenation reactions are often key steps in indole synthesis. Platinum on carbon (Pt/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including the reduction of nitro groups or the saturation of double bonds in precursors to the indole ring.

Another area where heterogeneous catalysts are impactful is in C-H activation and functionalization. Gold nanoparticles supported on materials like titanium dioxide have been shown to be effective for reactions such as alkyne hydroamination, a process that can be used to construct the indole ring itself. The ability to recycle these gold nanoparticles multiple times without a significant loss of efficiency underscores the sustainability of this approach.

Furthermore, supported rhodium catalysts have been utilized in hydroformylation reactions. In one example, 2-nitrostyrene was converted directly to skatole (3-methylindole) using a supported rhodium catalyst. This process involves a homogeneous hydroformylation to form an aldehyde intermediate, followed by a heterogeneous catalytic reduction of the nitro group, and subsequent cyclization and dehydration.

Biocatalytic Pathways for Indole Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is characterized by high selectivity (chemo-, regio-, and stereoselectivity) and the ability to operate under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).

The biosynthesis of indole derivatives in nature provides inspiration for biocatalytic methods. In plants like Arabidopsis thaliana, derivatives of indole-3-carboxaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan. Key enzymes in this pathway include Cytochrome P450s (like CYP71B6) and Aldehyde Oxidases (like AAO1). CYP71B6 can convert indole-3-acetonitrile into ICHO, which is then oxidized to ICOOH by AAO1. This natural pathway highlights the potential of using isolated enzymes for specific oxidative transformations on the indole scaffold.

Tryptophan synthase (TrpS) is another enzyme with significant potential in biocatalysis. It can catalyze the reaction of substituted indoles with serine to produce tryptophan derivatives. This enzymatic reaction can be the first step in a biocatalytic cascade. For example, a multi-enzyme system can be designed where TrpS first synthesizes a tryptophan derivative from a substituted indole. Subsequently, other enzymes, such as an L-amino acid deaminase and a D-alanine aminotransferase, can convert this intermediate into other valuable chiral molecules.

While direct enzymatic formylation to produce this compound is not widely reported, the existing biocatalytic toolbox offers methods for creating functionalized indole precursors. For instance, lipases have been shown to catalyze non-natural C-3 alkylation reactions of indoles when combined with electrochemical C-2 oxidation. This demonstrates the potential of enzyme engineering and chemo-enzymatic strategies to develop novel pathways for synthesizing complex indole derivatives.

Chemical Reactivity and Derivatization Pathways of 6 Fluoro 7 Methylindole 3 Carboxaldehyde

Transformations at the Carboxaldehyde Functionality

The aldehyde group at the C3-position of the indole (B1671886) ring is a versatile functional handle for a variety of chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds, as well as oxidation and reduction reactions.

Carbon-Carbon Coupling Reactions

The electrophilic carbon of the aldehyde group in 6-fluoro-7-methylindole-3-carboxaldehyde is susceptible to attack by various carbon nucleophiles, enabling the extension of the carbon framework. While specific examples for this exact molecule are not prevalent in widely available literature, the reactivity of the indole-3-carboxaldehyde (B46971) moiety is well-established. Key carbon-carbon bond-forming reactions applicable to this substrate include:

Wittig Reaction: This reaction converts aldehydes into alkenes through the use of a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org The reaction of this compound with a Wittig reagent would lead to the corresponding 3-(alkenyl)-6-fluoro-7-methylindole. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Grignard Reaction: Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon aqueous workup. The addition of a Grignard reagent (R-MgX) to this compound would produce a secondary alcohol at the C3-position.

Aldol and Claisen-Schmidt Condensations: In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes in an aldol-type reaction. A common variant is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone to form an α,β-unsaturated ketone after dehydration. ekb.eg

These transformations are fundamental in organic synthesis for building molecular complexity from the indole-3-carboxaldehyde core.

Carbon-Nitrogen Coupling Reactions (e.g., Schiff Base Formation)

The reaction of the aldehyde functionality with primary amines is a robust method for forming a carbon-nitrogen double bond (imine), resulting in compounds known as Schiff bases. This condensation reaction is typically carried out by refluxing the indole-3-carboxaldehyde with a primary amine in a suitable solvent like ethanol. ijpbs.com The formation of Schiff bases from indole-3-carboxaldehyde and its derivatives is a well-documented and efficient process. nih.govresearchgate.netaip.org These resulting imines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic manipulations, including reduction to secondary amines or participation in cycloaddition reactions. The synthesis of Schiff bases from various indole-3-carboxaldehydes with amino acids and aminophenols has been reported. nih.gov

Table 1: Examples of Schiff Base Formation with Indole-3-carboxaldehyde Analogues

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | L-Amino Acids | Heterocyclic Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Heterocyclic Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | Schiff Base Ligand | ijpbs.com |

This table is generated based on data for analogous compounds and illustrates the general reactivity.

Reduction and Oxidation Reactions of the Aldehyde Group

The oxidation state of the carboxaldehyde group can be readily altered through standard oxidation and reduction protocols.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-fluoro-7-methyl-1H-indol-3-yl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 6-fluoro-7-methyl-1H-indole-3-carboxylic acid. Aldehyde oxidases are enzymes that can catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov Chemical oxidants such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) are also effective for this purpose. The oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid is a known transformation. nih.gov

Directed C-H Functionalization of the Indole Core

While the pyrrole (B145914) ring of indole is typically more reactive towards electrophiles, strategic functionalization of the benzene (B151609) portion (the C4 to C7 positions) is crucial for creating diverse molecular architectures. This often requires directing group-assisted C-H activation.

C4- and C7-Functionalization Strategies of Indoles

Achieving regioselectivity in the functionalization of the indole core, particularly at the C4 and C7 positions, is a significant synthetic challenge. The formyl group at the C3 position of this compound can act as a directing group to facilitate reactions at the C4 position. This is often achieved through the formation of a transient directing group, such as an imine formed with an amino acid, which then coordinates to a metal catalyst and directs C-H activation to the adjacent C4 position. researchgate.net

Functionalization at the C7 position is comparatively more difficult due to the inherent reactivity of other positions on the indole ring. rsc.org Strategies to achieve C7 functionalization often involve the installation of a directing group on the indole nitrogen (N1 position). Bulky protecting groups, such as the pivaloyl group, have been shown to be effective in directing metal catalysts to the C7 position for various coupling reactions. nih.govresearchgate.net Iridium-catalyzed borylation is another powerful method that can achieve C7 functionalization, often through a one-pot, two-step process of diborylation at C2 and C7 followed by selective protodeboronation at the more reactive C2 position. nih.govacs.org

Palladium-Catalyzed C-H Activation Processes

Palladium catalysis is a powerful tool for the C-H functionalization of heterocycles, including indoles. For substrates like this compound, the aldehyde at C3 can be leveraged to direct palladium-catalyzed reactions to the C4 position. By using a transient directing group strategy, such as the in-situ formation of an imine with glycine, a six-membered palladacycle intermediate can be formed, leading to highly regioselective C4-arylation and olefination. researchgate.net This approach avoids the need for pre-installing and later removing a directing group. Furthermore, palladium-catalyzed C4-selective fluoroalkylation of indoles has been achieved using a removable directing group at the C3 position. rsc.org

Table 2: Palladium-Catalyzed C-H Functionalization Strategies for Indoles

| Position | Reaction Type | Directing Group Strategy | Catalyst | Reference |

|---|---|---|---|---|

| C4 | Arylation/Olefination | C3-aldehyde with transient glycine | Pd(II) | researchgate.net |

| C4 | Fluoroalkylation | Removable group at C3 | Pd(OAc)₂ | rsc.org |

Annulation and Heterocycle Formation via this compound as a Precursor

The aldehyde functionality at the C3 position of this compound is a prime site for reactions that lead to the formation of new heterocyclic rings, a process known as annulation. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler starting materials. The indole C2-position, adjacent to the nitrogen atom, often participates in these cyclization processes, leading to the formation of fused ring systems.

One common strategy for heterocycle formation involves the condensation of the aldehyde with bifunctional nucleophiles. For instance, reaction with compounds containing both an amine and an active methylene (B1212753) group can lead to the formation of fused pyridine (B92270) rings. This type of reaction, often referred to as a Friedländer-type annulation, would involve an initial condensation at the aldehyde followed by an intramolecular cyclization and dehydration to form a stable aromatic pyridine ring fused to the indole core.

Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct fused pyrazole (B372694) rings. The initial step would be the formation of a hydrazone at the aldehyde group, which could then undergo an intramolecular cyclization, potentially involving the C2 position of the indole, to yield a pyrazolo[3,4-b]indole derivative.

Furthermore, condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, opens up pathways to a variety of substituted pyridines and other heterocyclic systems. These Knoevenagel-type condensations generate a highly reactive intermediate that can undergo subsequent intramolecular cyclization or react with other reagents in a one-pot fashion to build complex heterocyclic frameworks.

The following table summarizes potential annulation reactions utilizing this compound as a precursor to various fused heterocyclic systems.

| Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| Amine with adjacent active methylene group | Fused Pyridine | Friedländer Annulation |

| Hydrazine or substituted hydrazines | Fused Pyrazole | Hydrazone formation and cyclization |

| Malononitrile, Ethyl Cyanoacetate | Fused Pyridine or other heterocycles | Knoevenagel condensation followed by cyclization |

| o-Phenylenediamine | Fused Benzimidazole | Condensation and cyclization |

Influence of Fluoro and Methyl Substituents on Reaction Selectivity and Rate

The presence of the fluoro and methyl substituents at the C6 and C7 positions of the indole ring, respectively, exerts a significant influence on the reactivity of this compound. These substituents modify the electron density of the indole nucleus, which in turn affects the rates and selectivity of chemical reactions.

Conversely, the methyl group at the C7 position is an electron-donating group through hyperconjugation. This effect increases the electron density of the benzene portion of the indole ring. The presence of an electron-donating group can influence the nucleophilicity of the indole ring itself, particularly at the C2 position, which is often involved in the subsequent cyclization steps of annulation reactions.

The following table outlines the expected electronic effects of the fluoro and methyl substituents and their potential impact on the reactivity of the molecule.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluoro | C6 | Electron-withdrawing (Inductive) | Increases electrophilicity of the C3-aldehyde, potentially increasing reaction rates with nucleophiles. |

| Methyl | C7 | Electron-donating (Hyperconjugation) | Increases electron density of the benzene ring, potentially influencing the nucleophilicity of the indole system in cyclization steps. |

Advanced Characterization and Theoretical Investigations

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of fluorinated indoles. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR, often supplemented with 2D NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the fluorine substituent's electronic environment.

¹H NMR: The proton NMR spectrum of 6-Fluoro-7-methylindole-3-carboxaldehyde would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the indole (B1671886) ring, and the methyl group protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10.0 ppm). The indole N-H proton also resonates at a high chemical shift. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-190 ppm. The fluorine substitution will significantly influence the chemical shifts of the carbon atoms in the benzene (B151609) ring, with the carbon directly attached to the fluorine (C-6) showing a large C-F coupling constant.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine atom at the C-6 position is expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-C=O | ~10.0 | s |

| N-H | >8.0 | br s |

| H-2 | ~8.3 | s |

| H-4 | ~7.8 | d |

| H-5 | ~7.1 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~185 |

| C-2 | ~138 |

| C-3 | ~118 |

| C-3a | ~125 |

| C-4 | ~123 |

| C-5 | ~110 |

| C-6 | ~160 (d, ¹JCF ≈ 240 Hz) |

| C-7 | ~115 |

| C-7a | ~135 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-F bonds. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2800-3100 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the aldehyde group is anticipated around 1650-1700 cm⁻¹. The C-F stretching vibration will likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aldehyde C-H | Stretching | 2700 - 2800, 2800 - 2900 |

| C=O | Stretching | 1650 - 1700 |

| C=C | Stretching | 1500 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (177.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula (C₁₀H₈FNO).

The fragmentation pattern can provide valuable structural information. For an indole-3-carboxaldehyde (B46971), common fragmentation pathways involve the loss of the formyl group (CHO, 29 amu) or carbon monoxide (CO, 28 amu). The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 177 | [M]⁺ |

| 176 | [M-H]⁺ |

| 148 | [M-CHO]⁺ |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.

While no crystal structure for this compound is currently available in the public domain, analysis of related indole structures suggests that the indole ring system is essentially planar. The crystal packing would likely be influenced by hydrogen bonding involving the indole N-H group and the aldehyde oxygen atom, as well as potential dipole-dipole interactions arising from the polar C-F and C=O bonds.

Computational Chemistry Approaches for this compound and Derivatives

Computational chemistry provides a theoretical framework to investigate the electronic structure, geometry, and properties of molecules, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with experimental data if available.

Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These calculations can provide insights into the reactivity of the molecule, identifying electron-rich and electron-poor regions that are susceptible to nucleophilic or electrophilic attack. For fluorinated indoles, DFT can help to understand the electronic effects of the fluorine substituent on the indole ring system.

Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These calculated values, when compared with experimental spectra, can aid in the assignment of signals and the validation of the proposed structure.

Table 5: Illustrative DFT-Calculated Properties for an Indole Derivative

| Property | Calculated Value |

|---|---|

| Total Energy | (in Hartrees) |

| Dipole Moment | (in Debye) |

| HOMO Energy | (in eV) |

| LUMO Energy | (in eV) |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Behavior Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT provides insights into the nature of electronic transitions between molecular orbitals. For this compound, this analysis is crucial for understanding its optical properties, such as its UV-Vis absorption spectrum.

The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Substituents on the indole ring, such as the fluorine atom and the methyl group, are known to influence these transitions. The electron-withdrawing nature of the fluorine and the aldehyde group, combined with the electron-donating methyl group, can modulate the energy gap between the HOMO and LUMO, leading to shifts in the absorption maxima (λmax). nih.govchemrxiv.org

Theoretical studies on substituted indoles have shown that functionalization can lead to a bathochromic (red) shift in the absorption spectrum. chemrxiv.org The calculated transitions help in assigning the peaks observed in experimental spectra to specific electronic excitations, often characterized as π → π* transitions within the indole ring system.

Table 1: Representative TD-DFT Calculated Electronic Transitions (Note: This data is illustrative for a substituted indole-3-carboxaldehyde and demonstrates typical TD-DFT output.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 4.13 | 300 | 0.15 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.59 | 270 | 0.40 | HOMO → LUMO+1 (92%) |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atom of the carbonyl group and the fluorine atom.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indole ring and the aldehyde proton.

Green regions represent neutral or zero potential.

This analysis provides a clear picture of the molecule's reactive sites. researchgate.net

Frontier Molecular Orbitals (FMOs): The Frontier Molecular Orbitals, specifically the HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic properties. rsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The distribution of the HOMO density indicates the sites most likely to react with electrophiles. In indole derivatives, the HOMO is typically localized over the π-system of the indole ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO's distribution highlights the sites susceptible to nucleophilic attack. For this molecule, the LUMO is expected to have significant density on the carboxaldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. chemrxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is representative for a substituted indole-3-carboxaldehyde.)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and antibonding orbitals. researchgate.net

For this compound, NBO analysis quantifies intramolecular interactions, such as charge delocalization and hyperconjugation. The key aspect of this analysis is the examination of the second-order perturbation energy, E(2), which measures the stabilization energy from donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Significant interactions would be expected, such as:

π → π * interactions within the indole ring, indicating electron delocalization across the aromatic system.

n → π * interactions, for instance, from the lone pairs (n) on the oxygen or fluorine atoms to the antibonding π* orbitals of the carbonyl group or the indole ring.

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) (Note: This data is illustrative for a substituted indole-3-carboxaldehyde to show typical intramolecular interactions.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C4-C5) | π* (C6-C7) | 20.5 |

| π (C2-C3) | π* (C=O) | 15.2 |

| LP (O) | π* (C2-C3) | 5.8 |

| LP (N) | π* (C4-C5) | 18.9 |

Role As a Synthetic Building Block in Specialized Chemical Scaffolds and Materials Research

Precursor for Complex Polycyclic and Heterocyclic Structures

The aldehyde group at the C3-position of the indole (B1671886) ring is the primary site of reactivity, enabling the construction of larger, more complex ring systems. Indole-3-carboxaldehydes are well-established precursors for a diverse range of heterocyclic derivatives through C-C and C-N bond-forming reactions. researchgate.netekb.egekb.eg 6-Fluoro-7-methylindole-3-carboxaldehyde is an ideal substrate for these transformations, allowing for the synthesis of unique fluorinated polycyclic and heterocyclic frameworks.

The carbonyl group readily participates in condensation reactions with various nucleophiles. For instance, reaction with primary amines leads to the formation of Schiff bases (aldimines), which can be further cyclized or used as intermediates. ekb.eg Condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or barbituric acid, via the Knoevenagel condensation, yields α,β-unsaturated systems that are precursors to various fused heterocycles. rsc.org These reactions provide reliable routes to new chemical entities where the fluorinated indole core is fused or appended to other ring systems.

| Reactant Type | Reaction Name/Type | Resulting Intermediate/Scaffold |

|---|---|---|

| Primary Amines (R-NH₂) | Schiff Base Formation | Indolyl-imines |

| Hydrazines/Hydrazides | Condensation | Indolyl-hydrazones |

| Active Methylene Compounds | Knoevenagel Condensation | Indolyl-α,β-unsaturated systems |

| Thiosemicarbazide (B42300) | Condensation | Indolyl-thiosemicarbazones |

| Phosphorus Ylides | Wittig Reaction | Indolyl-alkenes |

Design and Synthesis of Scaffolds for Medicinal Chemistry Research

The indole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. rjptonline.orgnih.govresearchgate.net The incorporation of a fluorine atom is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. nih.gov Therefore, this compound represents a highly valuable starting material for the synthesis of potential therapeutic agents.

The aldehyde functionality acts as a crucial synthetic handle for generating diverse molecular libraries for drug discovery. By reacting it with various amines, hydrazines, and other nucleophiles, chemists can systematically create a wide range of derivatives. researchgate.netcsic.es For example, the synthesis of indole-3-carboxaldehyde (B46971) thiosemicarbazones has been explored for developing compounds with antioxidant and anticholinesterase activities. The presence of the 6-fluoro and 7-methyl groups on the indole ring of the starting material introduces specific structural and electronic features that can be exploited to fine-tune the pharmacological profile of the resulting scaffolds. Fluoroindole derivatives have demonstrated potential as antibacterial agents, highlighting the value of this structural motif. rjptonline.org

Contributions to Fluorine-Containing Organic Compounds for Advanced Materials (e.g., OLEDs, Semiconductors)

The electron-rich nature of the indole ring system makes it an attractive component for organic electronic materials. Fluorinated indoles, in particular, are gaining attention as building blocks for materials used in organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of fluorine can help tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient electronic materials.

This compound serves as a key intermediate in this field. The aldehyde group provides a reactive site for extending the π-conjugated system of the molecule, a fundamental requirement for organic electronic materials. Through reactions like the Knoevenagel or Wittig reactions, the indole core can be linked to other aromatic or electron-accepting units. This process creates larger, planar molecules with tailored electronic and photophysical properties, making them suitable for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications in Catalysis as Ligands or Components within Catalytic Systems

The aldehyde group of this compound is instrumental in its application for synthesizing ligands for catalysis. The compound can be readily converted into multidentate ligands capable of coordinating with transition metals to form catalytically active complexes.

A primary method for this conversion is through the synthesis of Schiff bases. Reacting the aldehyde with primary amines that contain additional donor atoms (e.g., hydroxyl, amino, or pyridyl groups) produces Schiff base ligands with N,O- or N,N-donor sets. Similarly, condensation with thiosemicarbazide or semicarbazide (B1199961) generates thiosemicarbazone and semicarbazone ligands, which are excellent chelating agents for a variety of metal ions through their N,S- and N,O-donor atoms. csic.es These resulting metal complexes can function as catalysts in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The fluorine and methyl substituents on the indole backbone can influence the steric and electronic properties of the ligand, thereby modulating the activity and selectivity of the metal catalyst.

| Derivative Type | Typical Donor Atoms | Potential Metal Coordination |

|---|---|---|

| Schiff Base Ligands | N, O or N, N | Cu, Ni, Co, Zn, Pd |

| Semicarbazone Ligands | N, O | Cu, Zn, Fe, Ni |

| Thiosemicarbazone Ligands | N, S | Ru, Pd, Pt, Cu, Fe |

| Hydrazone Ligands | N, N | V, Mo, Co, Ni |

Mechanistic Investigations of Reactions Involving 6 Fluoro 7 Methylindole 3 Carboxaldehyde

Elucidation of Reaction Pathways and Intermediates

There is no specific information available in the surveyed literature detailing the elucidation of reaction pathways and the isolation or spectroscopic identification of intermediates in reactions where 6-Fluoro-7-methylindole-3-carboxaldehyde is the starting material. General mechanistic pathways for reactions of aldehydes, such as nucleophilic addition to the carbonyl group, are expected to occur. However, the precise nature of intermediates, influenced by the electronic effects of the fluorine and methyl groups on the indole (B1671886) ring, has not been experimentally determined or computationally modeled.

Transition State Characterization and Energy Profiling

No studies presenting transition state characterization, either through computational chemistry or kinetic isotope effect experiments, for reactions involving this compound were identified. As a result, energy profiles, activation energies, and the geometries of transition states for any of its potential reactions are currently unknown.

Influence of Catalysis on Reaction Mechanisms and Selectivity

While the influence of catalysis on reactions involving indoles is a broad area of research, for example in Friedel-Crafts reactions, specific studies detailing how different catalysts (acid, base, organometallic, or enzymatic) affect the reaction mechanisms and selectivity (chemo-, regio-, or stereoselectivity) of this compound are absent from the literature. beilstein-journals.org Mechanistic investigations that would provide insight into catalyst-substrate interactions, the nature of catalytic cycles, and the origins of selectivity for this specific compound have not been published.

Emerging Research Directions and Future Perspectives in Fluoro Methylindole 3 Carboxaldehyde Chemistry

Development of Green Chemistry Approaches for Synthesis and Functionalization

The synthesis of indole-3-carboxaldehydes, traditionally accomplished through methods like the Vilsmeier-Haack reaction, often involves stoichiometric reagents and chlorinated solvents, posing environmental concerns. researchgate.netorgsyn.org The principles of green chemistry are driving the development of more sustainable alternatives for the synthesis and functionalization of polysubstituted indoles such as 6-Fluoro-7-methylindole-3-carboxaldehyde. sruc.ac.uknih.gov

Key green approaches applicable to this compound include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems significantly reduces waste. For instance, catalytic versions of the Vilsmeier-Haack reaction are being explored. orgsyn.org Similarly, for functionalization reactions like Friedel-Crafts alkylations or acylations on the indole (B1671886) core, the use of reusable solid acid catalysts or metal triflates can replace traditional, less environmentally friendly Lewis acids. beilstein-journals.orgdntb.gov.ua

Eco-Friendly Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, 2-MeTHF, or ionic liquids is a major focus. mdpi.com For the synthesis of bis(indolyl)methanes from indoles and aldehydes, reactions have been demonstrated in water or under solvent-free conditions, significantly improving the environmental profile. beilstein-journals.org

Energy Efficiency: The adoption of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com These techniques have been successfully applied to accelerate the synthesis of various indole derivatives. nih.gov

The table below summarizes a comparison between traditional and green approaches for key reactions involving indole-3-carboxaldehydes.

| Reaction Type | Traditional Method | Green Chemistry Approach | Key Advantages |

| Formylation (e.g., Vilsmeier-Haack) | POCl₃/DMF | Catalytic P(III)/P(V)=O cycle; Use of milder formylating agents. orgsyn.org | Reduced use of corrosive reagents, milder conditions. |

| Friedel-Crafts Alkylation/Acylation | Stoichiometric AlCl₃, FeCl₃ | Recyclable catalysts (e.g., nano-TiO₂, I₂), solvent-free conditions. beilstein-journals.org | Catalyst reusability, reduced waste, improved atom economy. |

| Solvent Choice | Chlorinated solvents (DCM), DMF | Water, ethanol, 2-MeTHF, ionic liquids, solvent-free. nih.govmdpi.com | Reduced toxicity and environmental impact. |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonication. mdpi.com | Faster reaction rates, lower energy consumption. |

Chemo- and Regioselective Functionalization of Poly-substituted Indoles

The this compound scaffold possesses multiple potential reaction sites: the N-H proton, the C2 position of the pyrrole (B145914) ring, and the C4 and C5 positions on the benzene (B151609) ring. Achieving chemo- and regioselectivity in subsequent functionalization steps is a significant challenge. nih.gov The electron-donating methyl group at C7 and the electron-withdrawing fluorine at C6 create a unique electronic environment that influences the reactivity of the benzene portion of the ring.

Modern strategies to control selectivity include:

Directing Groups: Installing a removable directing group on the indole nitrogen can steer C-H activation to specific positions. researchgate.net For example, a pivaloyl group can direct rhodium catalysts to functionalize the C7 position, while other groups can facilitate reactions at C2, C4, or C6. nih.govnih.gov This approach allows for precise modification of the indole core, which would be difficult to achieve otherwise. nih.gov

Catalyst Control: The choice of transition metal catalyst and ligands is crucial for determining the site of functionalization. acs.org Different catalytic systems (e.g., based on palladium, rhodium, or copper) exhibit distinct selectivities for various C-H bonds on the indole ring. researchgate.netnih.gov

Substrate-Controlled Reactivity: The inherent electronic properties of the substituted indole can be exploited. The C2 position is generally the most nucleophilic site after the N-H has been protected or deprotonated. acs.org However, the substituents on the benzene ring of this compound will modulate the reactivity of the C4 and C5 positions, opening avenues for selective electrophilic aromatic substitution under carefully controlled conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reagents are pumped through a reactor coil or tube, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to integrate purification steps. ucsb.edu This technology is particularly well-suited for the synthesis and derivatization of indole scaffolds. researchgate.netmdpi.com

For a molecule like this compound, flow chemistry can be applied to:

Improve Synthesis of the Core Structure: Classic indole syntheses like the Fischer indole synthesis can be significantly intensified using high-temperature/pressure conditions in a continuous flow reactor, drastically reducing reaction times from hours to minutes. mdpi.comnih.gov This allows for higher productivity and safer handling of potentially hazardous intermediates. uc.pt

Facilitate Hazardous Reactions: Reactions involving toxic or explosive reagents, such as those using carbon monoxide or diazoketones, can be performed more safely on a continuous basis, as only small amounts of the hazardous material are present in the reactor at any given time. uc.ptgalchimia.com

Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems enables the rapid synthesis of a library of derivatives from a common intermediate. nih.gov For example, this compound could be passed through a reactor to undergo a reaction (e.g., protection), followed by an in-line C-H functionalization, and then deprotection to rapidly generate a diverse set of analogues for screening. nih.gov

| Feature | Batch Chemistry | Flow Chemistry | Relevance to Indole Synthesis |

| Scalability | Often requires re-optimization for scale-up. | Scaled by running the system for a longer time. | Enables seamless transition from lab-scale to production-scale synthesis of indole intermediates. mdpi.com |

| Safety | Large volumes of reagents can be hazardous. | Small reactor volume enhances safety, especially for exothermic or hazardous reactions. uc.pt | Safer handling of reagents like hydrazine (B178648) (Fischer synthesis) or toxic gases (e.g., CO). galchimia.com |

| Reaction Time | Can be hours to days. | Often reduced to seconds or minutes due to efficient mixing and heat transfer. nih.govnih.gov | Rapid synthesis of the indole core and subsequent derivatizations. |

| Process Control | Temperature and mixing gradients can be an issue. | Precise control over temperature, pressure, and residence time. | Improved yields and selectivity in sensitive functionalization reactions. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.commdpi.com For complex molecules like substituted indoles, computational models can provide insights that guide synthetic planning and catalyst design. rsc.org

Applications in the context of this compound include:

Predicting Regioselectivity: DFT calculations can model the transition states of different reaction pathways to predict the most likely site of functionalization. nih.gov This allows chemists to computationally screen various directing groups, catalysts, and reaction conditions to find the optimal system for achieving a desired regioselectivity before running experiments. mit.edu

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanism of catalytic cycles, such as those in C-H activation reactions. dntb.gov.ua For instance, modeling the interaction between a fluorinated indole and a catalyst can explain observed diastereoselectivities or reactivities. researchgate.net

Designing Novel Reagents and Catalysts: By understanding the electronic structure and orbital energies (HOMO-LUMO) of the indole substrate, new reagents and catalysts can be designed to achieve transformations that are currently challenging. mdpi.commdpi.com This predictive power accelerates the discovery of new synthetic methods. indexcopernicus.com

The integration of these emerging research directions promises to revolutionize the way complex molecules like this compound are synthesized and functionalized, paving the way for more efficient, selective, and sustainable chemical manufacturing.

Q & A

Q. How to design stability studies for long-term storage?

- Methodological Answer :

- Forced Degradation : Expose to UV light, heat (40°C), and humidity (75% RH) for 4 weeks .

- Analytical Endpoints : Monitor aldehyde oxidation (via FTIR carbonyl peak ~1700 cm⁻¹) and HPLC purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.